PF-06465469

Description

Properties

IUPAC Name |

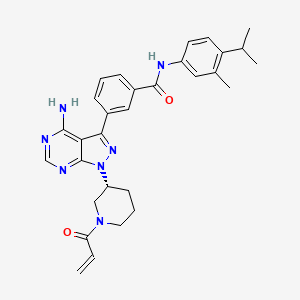

3-[4-amino-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-N-(3-methyl-4-propan-2-ylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33N7O2/c1-5-25(38)36-13-7-10-23(16-36)37-29-26(28(31)32-17-33-29)27(35-37)20-8-6-9-21(15-20)30(39)34-22-11-12-24(18(2)3)19(4)14-22/h5-6,8-9,11-12,14-15,17-18,23H,1,7,10,13,16H2,2-4H3,(H,34,39)(H2,31,32,33)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJVMKJGKFEHTL-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC(=C2)C3=NN(C4=NC=NC(=C34)N)C5CCCN(C5)C(=O)C=C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC(=C2)C3=NN(C4=NC=NC(=C34)N)[C@@H]5CCCN(C5)C(=O)C=C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1407966-77-1 | |

| Record name | 1407966-77-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Covalent ITK Inhibitor PF-06465469: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06465469 is a potent, covalent inhibitor of Interleukin-2 inducible T-cell kinase (ITK), a critical enzyme in T-cell signaling pathways. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its molecular targets, downstream signaling consequences, and the experimental methodologies used to elucidate these functions. Quantitative data are presented in tabular format for clarity, and key cellular pathways and experimental workflows are visualized using diagrams. This guide is intended for researchers and drug development professionals seeking a detailed understanding of this compound's pharmacological profile.

Core Mechanism of Action: Covalent Inhibition of ITK

This compound acts as a covalent inhibitor of ITK, a member of the Tec family of non-receptor tyrosine kinases.[1][2][3] ITK is predominantly expressed in T-cells and plays a pivotal role in T-cell receptor (TCR) signaling, making it a key target for modulating T-cell mediated immune responses.[2] The covalent binding nature of this compound to ITK leads to irreversible inhibition, providing a durable pharmacodynamic effect.

In addition to its potent activity against ITK, this compound also demonstrates inhibitory activity against Bruton's tyrosine kinase (BTK), another member of the Tec kinase family, with a similar potency.[1][2] This dual inhibitory activity should be considered when interpreting experimental results and potential therapeutic applications.

Quantitative Inhibition Profile

The inhibitory potency of this compound has been quantified across various enzymatic and cellular assays. The following table summarizes the key IC50 values, providing a clear comparison of its activity against different targets and in different experimental contexts.

| Target/Assay | Cell Line/System | IC50 Value | Reference |

| ITK (enzymatic assay) | Purified enzyme | 2 nM | [1][2][3] |

| BTK (enzymatic assay) | Purified enzyme | 2 nM | [1][2] |

| PLCγ phosphorylation | Jurkat cells | 31 nM | [2] |

| IL-2 production | Human whole blood | 48 nM | [2] |

Impact on Downstream Signaling Pathways

Inhibition of ITK by this compound initiates a cascade of effects on downstream signaling molecules, ultimately altering T-cell function. The primary consequences of ITK inhibition are the disruption of PLCγ1 activation, subsequent calcium mobilization, and the nuclear translocation of NFATc1.

Inhibition of PLCγ Phosphorylation

Upon TCR stimulation, ITK is responsible for the phosphorylation and subsequent activation of phospholipase C gamma 1 (PLCγ1). This compound effectively blocks this event. The inhibition of PLCγ1 phosphorylation prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

Repression of Calcium Flux

The IP3 generated by active PLCγ1 typically binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This initial calcium release triggers the opening of store-operated calcium channels in the plasma membrane, resulting in a sustained influx of extracellular calcium. By inhibiting PLCγ1 activation, this compound abrogates this entire process, leading to a repression of calcium flux following TCR stimulation.

Blockade of NFATc1 Nuclear Translocation

The sustained increase in intracellular calcium is a critical signal for the activation of the phosphatase calcineurin. Calcineurin, in turn, dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factors, including NFATc1. Dephosphorylation of NFATc1 exposes a nuclear localization signal, leading to its translocation from the cytoplasm to the nucleus, where it drives the transcription of key immunomodulatory genes, including IL-2. This compound, by preventing the initial calcium signal, effectively abolishes the nuclear translocation of NFATc1.

Effects on Other Signaling Pathways and Cellular Functions

Beyond the canonical PLCγ-calcium-NFAT axis, this compound has been observed to inhibit the phosphorylation of MEK1/2 and AKT.[2] Furthermore, it has been shown to inhibit T-cell migration in response to the chemokine CXCL12 and to decrease the expression of the immune checkpoint proteins PD-1 and LAG-3.[4]

Visualizing the Mechanism of Action

To provide a clear visual representation of the signaling cascade affected by this compound, the following diagrams have been generated using the DOT language.

References

An In-Depth Technical Guide to PF-06465469: A Covalent Inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PF-06465469, a potent and covalent inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK). This document collates available preclinical data, details relevant experimental methodologies, and visualizes key biological pathways and experimental workflows to support further research and development efforts in immunology and oncology.

Core Concepts: Introduction to this compound and ITK

Interleukin-2 inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It is predominantly expressed in T-cells and Natural Killer (NK) cells and is a critical component of the T-cell receptor (TCR) signaling cascade.[1] Upon TCR activation, ITK is activated and subsequently phosphorylates downstream targets, most notably Phospholipase C-gamma 1 (PLCγ1).[2] This phosphorylation event triggers a signaling cascade that leads to calcium mobilization and the activation of transcription factors such as NFAT and NF-κB, which are essential for T-cell proliferation, differentiation, and cytokine production.[2][3] Given its central role in T-cell function, ITK has emerged as a promising therapeutic target for a range of T-cell mediated diseases, including autoimmune disorders and certain types of T-cell malignancies.[1]

This compound is a small molecule inhibitor designed to covalently bind to ITK, leading to its irreversible inactivation.[4][5] Covalent inhibitors form a stable chemical bond with their target protein, which can offer advantages such as prolonged duration of action and high potency.[4][6] this compound has demonstrated potent inhibition of ITK in both biochemical and cellular assays.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound across various assays.

| Target | Assay Type | IC50 (nM) | Reference |

| ITK | Biochemical | 2 | [5][7] |

| BTK | Biochemical | 2 | [5][7] |

Table 1: Biochemical Activity of this compound

| Assay | Cell Type | Stimulus | IC50 (nM) | Reference |

| IP1 Assay | Cellular | - | 31 | [7] |

| IL-2 Production | Human Whole Blood | anti-CD3 | 48 | [5] |

| PLCγ Phosphorylation | Jurkat cells | anti-CD3 | 31 | [5] |

| Cell Migration | Jurkat cells | CXCL12 | - | [8] |

| ITK Phosphorylation | Jurkat cells | - | - | [8] |

| CD69, PD-1, LAG-3 Expression | CAR-T cells co-cultured with MEC1 cells | - | - | [8] |

Table 2: Cellular Activity of this compound Note: For some cellular activities, specific IC50 values were not provided in the search results, but inhibitory effects were noted.

Mechanism of Action

This compound is a covalent inhibitor, meaning it forms an irreversible bond with its target, ITK. This is typically achieved through the reaction of an electrophilic "warhead" on the inhibitor with a nucleophilic amino acid residue on the target protein.[9] In the case of many covalent ITK inhibitors, this residue is a non-catalytic cysteine located in the ATP-binding pocket. For ITK, this key residue has been identified as Cysteine 442 (Cys442).[10][11] While not explicitly stated for this compound in the provided search results, it is highly probable that it targets this same Cys442 residue for covalent modification.

The formation of this covalent bond leads to the irreversible inactivation of ITK, thereby blocking its ability to phosphorylate downstream substrates and propagate the TCR signaling cascade. Kinetic measurements of similar covalent ITK inhibitors have confirmed an irreversible binding mode with long off-rate half-lives.[4][6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound. These are based on standard, publicly available protocols and should be optimized for specific laboratory conditions.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

-

Recombinant human ITK enzyme

-

This compound

-

ATP

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96- or 384-well plates

Procedure:

-

Prepare Reagents:

-

Prepare a serial dilution of this compound in kinase buffer or DMSO.

-

Prepare a solution of ITK enzyme in kinase buffer.

-

Prepare a solution of ATP and substrate in kinase buffer.

-

-

Kinase Reaction:

-

Add 5 µL of the this compound dilution or vehicle control to the wells of the plate.

-

Add 2.5 µL of the ITK enzyme solution to each well.

-

Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 2.5 µL of the ATP/substrate solution.

-

Incubate for 1 hour at room temperature.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Cellular Phosphorylation of PLCγ in Jurkat Cells

This protocol describes how to measure the effect of this compound on the phosphorylation of PLCγ, a direct downstream target of ITK, in a T-cell line.

Materials:

-

Jurkat T-cells

-

This compound

-

Anti-CD3 antibody (e.g., OKT3)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-phospho-PLCγ1 (pY783), anti-total PLCγ1, and appropriate secondary antibodies.

-

Western blotting equipment and reagents.

Procedure:

-

Cell Culture and Treatment:

-

Culture Jurkat T-cells in appropriate media (e.g., RPMI-1640 with 10% FBS).

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

-

Cell Stimulation:

-

Stimulate the cells with anti-CD3 antibody (e.g., 1-10 µg/mL) for a short period (e.g., 2-5 minutes) at 37°C.

-

-

Cell Lysis:

-

Immediately place the cells on ice and lyse them with ice-cold lysis buffer.

-

Clarify the lysates by centrifugation.

-

-

Western Blotting:

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with the anti-phospho-PLCγ1 antibody.

-

Strip and re-probe the membrane with the anti-total PLCγ1 antibody as a loading control.

-

Develop the blots using an appropriate detection system.

-

-

Data Analysis:

-

Quantify the band intensities for phosphorylated and total PLCγ1.

-

Normalize the phospho-PLCγ1 signal to the total PLCγ1 signal.

-

Calculate the percent inhibition of PLCγ1 phosphorylation at each this compound concentration.

-

Human Whole Blood IL-2 Production Assay

This assay measures the effect of this compound on T-cell activation in a more physiologically relevant setting.

Materials:

-

Freshly drawn human whole blood from healthy donors (using heparin as an anticoagulant).

-

This compound

-

Anti-CD3 antibody

-

RPMI-1640 medium

-

Human IL-2 ELISA kit

Procedure:

-

Blood Treatment:

-

Dilute the whole blood 1:1 with RPMI-1640 medium.

-

Add various concentrations of this compound or vehicle control to the diluted blood.

-

Incubate for 1 hour at 37°C in a 5% CO₂ incubator.

-

-

Stimulation:

-

Add anti-CD3 antibody to stimulate T-cell activation.

-

Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

-

Plasma Collection:

-

Centrifuge the samples to pellet the blood cells.

-

Collect the plasma supernatant.

-

-

IL-2 Quantification:

-

Measure the concentration of IL-2 in the plasma samples using a human IL-2 ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percent inhibition of IL-2 production for each this compound concentration.

-

Determine the IC50 value.

-

Cell Migration Assay (Transwell Assay)

This assay evaluates the effect of this compound on the migration of T-cells towards a chemoattractant.

Materials:

-

Jurkat T-cells

-

This compound

-

Chemoattractant: CXCL12 (SDF-1α)

-

Transwell inserts with a suitable pore size (e.g., 5 or 8 µm)

-

Assay medium (e.g., serum-free RPMI-1640 with 0.5% BSA)

Procedure:

-

Cell Preparation:

-

Resuspend Jurkat cells in assay medium.

-

Pre-incubate the cells with different concentrations of this compound or vehicle control for 1 hour at 37°C.

-

-

Assay Setup:

-

Add the chemoattractant (CXCL12) to the lower chamber of the Transwell plate. Add assay medium without the chemoattractant to the control wells.

-

Place the Transwell inserts into the wells.

-

Add the pre-treated Jurkat cell suspension to the upper chamber of the inserts.

-

-

Incubation:

-

Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator to allow for cell migration.

-

-

Quantification of Migrated Cells:

-

Remove the inserts and wipe the top of the membrane to remove non-migrated cells.

-

Fix and stain the migrated cells on the bottom of the membrane.

-

Count the number of migrated cells in several fields of view under a microscope. Alternatively, a fluorescent dye can be used to label the cells, and the fluorescence of the migrated cells in the lower chamber can be measured.

-

-

Data Analysis:

-

Calculate the percent inhibition of cell migration for each this compound concentration.

-

In Vivo Data

As of the latest available information, there are no published in vivo pharmacokinetic or efficacy studies for this compound in animal models.[5] Further research is required to characterize the in vivo properties of this compound.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to this compound and its mechanism of action.

Caption: Simplified ITK Signaling Pathway in T-cells.

Caption: Mechanism of Covalent Inhibition by this compound.

Caption: Workflow for PLCγ Phosphorylation Assay.

Conclusion

This compound is a potent, covalent inhibitor of ITK with demonstrated activity in both biochemical and cellular assays. Its mechanism of action, targeting a key kinase in the T-cell signaling pathway, makes it a valuable tool for research into T-cell mediated diseases. The data and protocols presented in this guide provide a foundation for researchers and drug developers to further investigate the therapeutic potential of this compound and other ITK inhibitors. Further studies are warranted to establish its in vivo pharmacokinetic profile and efficacy in relevant disease models.

References

- 1. researchgate.net [researchgate.net]

- 2. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 3. Recent insights of T cell receptor-mediated signaling pathways for T cell activation and development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Covalent inhibitors of interleukin-2 inducible T cell kinase (itk) with nanomolar potency in a whole-blood assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. PF 06465469 | ITK | Tocris Bioscience [tocris.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Discovery of a Novel Class of Covalent Dual Inhibitors Targeting the Protein Kinases BMX and BTK - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Novel Irreversible Inhibitors of Interleukin (IL)-2-inducible Tyrosine Kinase (Itk) by Targeting Cysteine 442 in the ATP Pocket - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Target Selectivity of PF-06465469: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06465469 is a potent, covalent inhibitor primarily targeting Interleukin-2 inducible T-cell kinase (ITK), a crucial enzyme in the T-cell signaling pathway. This document provides a detailed overview of the target selectivity profile of this compound, presenting key quantitative data, outlining experimental methodologies for its characterization, and visualizing the associated signaling pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of immunology, oncology, and drug discovery.

Introduction

Interleukin-2 inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It plays a pivotal role in T-cell receptor (TCR) signaling, orchestrating a cascade of events that lead to T-cell activation, proliferation, and cytokine release. Dysregulation of ITK signaling has been implicated in various autoimmune diseases and T-cell malignancies, making it an attractive therapeutic target.

This compound is a small molecule inhibitor that covalently binds to a cysteine residue in the active site of ITK, leading to its irreversible inhibition. Understanding the precise selectivity of this compound is paramount for predicting its therapeutic efficacy and potential off-target effects. This technical guide delves into the quantitative aspects of its target profile and the experimental frameworks used for its determination.

Quantitative Target Selectivity Profile

The selectivity of this compound has been evaluated through various biochemical and cellular assays. The following tables summarize the key inhibitory activities against its primary target, known off-targets, and in cellular contexts.

Table 1: Biochemical Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Type | Notes |

| ITK | 2 | Biochemical Kinase Assay | Primary target.[1][2][3] |

| BTK | 2 | Biochemical Kinase Assay | Significant off-target activity.[1][2][3] |

| MEK1/2 | Data not publicly available | - | Potential off-target.[2] |

| AKT | Data not publicly available | - | Potential off-target.[2] |

Table 2: Cellular Inhibitory Activity of this compound

| Cellular Process | Cell Line | IC50 (nM) | Notes |

| PLCγ Phosphorylation (anti-CD3 induced) | Jurkat | 31 | Downstream marker of ITK activity.[2] |

| IL-2 Production (anti-CD3 stimulated) | Human Whole Blood | 48 | Functional consequence of ITK inhibition.[2] |

Signaling Pathway Context

This compound exerts its effects by modulating specific signaling pathways. The following diagram illustrates the canonical TCR signaling cascade and the points of intervention by this compound.

Experimental Protocols

The determination of the target selectivity profile of this compound involves a series of well-defined experimental procedures. Below are representative protocols for the key assays.

Biochemical Kinase Inhibition Assay (Representative Protocol)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of a purified kinase.

Methodology:

-

Compound Preparation: A serial dilution of this compound is prepared in an appropriate solvent, typically DMSO.

-

Reaction Mixture: In a 384-well plate, the purified kinase enzyme (e.g., recombinant human ITK) is mixed with the kinase buffer and the substrate (a specific peptide or protein).

-

Initiation of Reaction: The kinase reaction is initiated by adding a solution of ATP and the various concentrations of this compound.

-

Incubation: The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at room temperature or 30°C.

-

Detection: A detection reagent, such as ADP-Glo™ (Promega), is added to the wells. This reagent quenches the kinase reaction and converts the ADP generated into ATP.

-

Signal Generation: A subsequent reagent containing luciferase and luciferin is added, which generates a luminescent signal proportional to the amount of ADP produced.

-

Data Acquisition: The luminescence is read using a plate reader.

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to control wells (with and without enzyme activity). The IC50 value is then determined by fitting the data to a four-parameter logistic curve.

Cellular PLCγ Phosphorylation Assay (Representative Protocol)

This assay measures the inhibitory effect of this compound on a key downstream event in the TCR signaling pathway within a cellular context.

Methodology:

-

Cell Culture: Jurkat cells, a human T-lymphocyte cell line, are cultured in appropriate media.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified duration (e.g., 1-2 hours).

-

Cell Stimulation: The cells are then stimulated with an anti-CD3 antibody to activate the TCR signaling pathway.

-

Cell Lysis: Following stimulation, the cells are lysed to release their protein contents.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

-

Detection of Phospho-PLCγ: The levels of phosphorylated PLCγ (pPLCγ) and total PLCγ are quantified using a sensitive immunoassay, such as a sandwich ELISA or a bead-based assay (e.g., AlphaLISA).

-

Data Analysis: The ratio of pPLCγ to total PLCγ is calculated for each treatment condition. The percentage of inhibition is determined relative to the stimulated control, and the IC50 value is calculated.

Conclusion

This compound is a highly potent inhibitor of ITK with an IC50 in the low nanomolar range. It also demonstrates significant inhibitory activity against BTK, another member of the Tec family of kinases. While its effects on other kinases such as MEK1/2 and AKT have been suggested, a comprehensive public kinase panel profile is not currently available. Cellular assays confirm its ability to potently inhibit downstream signaling events of the T-cell receptor pathway. The methodologies described herein provide a framework for the continued investigation and characterization of this and other kinase inhibitors. A thorough understanding of the target selectivity profile is critical for the rational design of clinical trials and the development of safer and more effective therapies.

References

The Discovery and Synthesis of PF-06465469 (Lorlatinib): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-06465469, also known as lorlatinib, is a third-generation, macrocyclic tyrosine kinase inhibitor (TKI) that potently and selectively targets Anaplastic Lymphoma Kinase (ALK) and ROS1 rearrangements. Developed by Pfizer, it represents a significant advancement in the treatment of ALK-positive non-small cell lung cancer (NSCLC), particularly in patients who have developed resistance to earlier-generation TKIs and those with brain metastases. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key preclinical and clinical data for this compound.

Discovery and Rationale

The development of this compound was driven by the clinical challenge of acquired resistance to first and second-generation ALK inhibitors in patients with ALK-rearranged NSCLC. A key mechanism of resistance is the emergence of secondary mutations in the ALK kinase domain, with the G1202R mutation being notoriously difficult to target. Furthermore, brain metastases are a common site of disease progression, highlighting the need for a potent, brain-penetrant ALK inhibitor.

Structure-based drug design and a focus on physicochemical properties to ensure central nervous system (CNS) penetration led to the innovative macrocyclic structure of lorlatinib. This design strategy aimed to create a molecule with broad-spectrum activity against various ALK resistance mutations, including G1202R, while maintaining high selectivity and the ability to cross the blood-brain barrier.

Synthesis of this compound

The synthesis of lorlatinib is a complex, multi-step process that has been optimized for large-scale production. The core structure is assembled through a convergent approach, featuring a key Suzuki cross-coupling reaction and a subsequent macrolactamization to form the characteristic macrocycle.

Synthetic Scheme Overview

The synthesis can be broadly divided into the preparation of two key fragments followed by their coupling and final macrocyclization.

Diagram of the overall synthetic strategy:

Caption: Overall synthetic strategy for lorlatinib (this compound).

Experimental Protocols (Summary of Published Methods)

The following protocols are summaries of procedures described in the scientific literature and are intended for informational purposes. For detailed, step-by-step instructions, please refer to the cited publications.

Synthesis of the Aminopyrazole Fragment [1][2][3]

-

Bis-bromination: A commercially available pyrazole ester is subjected to bis-bromination to yield the corresponding dibromopyrazole derivative.

-

N-methylation: The dibromopyrazole is then reacted with a protected methylamine equivalent, introduced via treatment with a strong base like sodium hydride, to afford the N-methylated intermediate.

-

Functional Group Transformation: The ester group is hydrolyzed to a carboxylic acid, which is then converted to a primary amide. Subsequent dehydration of the amide yields the crucial nitrile functionality of the aminopyrazole fragment.

Synthesis of the Borylated Aryl Fragment [1][2][3]

-

Enantioselective Reduction: A commercial ketone is enantioselectively reduced to the corresponding chiral alcohol. Biocatalytic methods employing ketoreductases have been found to be highly efficient for this transformation on a large scale.

-

Ether Formation: The chiral alcohol is activated, typically as a mesylate, and then undergoes an SN2 displacement with 2-amino-3-hydroxypyridine to form the key pyridine ether linkage.

-

Functionalization and Borylation: The aryl iodide is carbonylated to a methyl ester. This is followed by bromination of the pyridine ring and protection of the amino group. Finally, a Miyaura borylation reaction is performed to generate the borylated aryl fragment required for the Suzuki coupling.

Suzuki Coupling and Macrocyclization [1][2]

-

Suzuki Coupling: The aminopyrazole nitrile fragment and the borylated aryl fragment are coupled via a palladium-catalyzed Suzuki reaction. Slow addition of the borylated fragment has been shown to minimize homocoupling side reactions.

-

Deprotection and Hydrolysis: The protecting groups are removed under acidic conditions, followed by a nitrile-sparing ester hydrolysis to yield the linear precursor for macrocyclization.

-

Macrolactamization: The final macrocyclic ring is formed through an amide bond formation. This is typically achieved under high dilution conditions using a coupling reagent such as HATU to favor the intramolecular reaction. The final product, lorlatinib, is then isolated and purified.

Mechanism of Action and Signaling Pathways

This compound is an ATP-competitive inhibitor of both ALK and ROS1 tyrosine kinases. In NSCLC, chromosomal rearrangements lead to the formation of fusion proteins (e.g., EML4-ALK, CD74-ROS1) with constitutively active kinase domains. These fusion proteins drive downstream signaling pathways that promote cell proliferation, survival, and differentiation. Lorlatinib binds to the ATP-binding pocket of the ALK and ROS1 kinase domains, thereby blocking their phosphorylation and subsequent activation of downstream signaling cascades.

ALK Signaling Pathway

Caption: Simplified ALK signaling pathway and the inhibitory action of lorlatinib.

ROS1 Signaling Pathway

Caption: Simplified ROS1 signaling pathway and the inhibitory action of lorlatinib.

Quantitative Data

In Vitro Potency

| Target | IC₅₀ (nM) | Assay Type | Reference |

| Wild-type ALK | 0.02 | Biochemical | [4] |

| ALK L1196M | 0.07 | Biochemical | [4] |

| ALK G1269A | 0.11 | Biochemical | [4] |

| ALK G1202R | 0.92 | Biochemical | [4] |

| Wild-type ROS1 | 0.02 | Biochemical | [4] |

Pharmacokinetic Parameters

Preclinical (Mouse) [5]

| Parameter | Value | Unit |

| Cmax (10 mg/kg, oral) | 2705.68 ± 539.78 | µg/L |

| Tmax (10 mg/kg, oral) | 0.625 ± 0.231 | h |

Clinical (Human)

| Parameter | Value | Unit | Reference |

| Absolute Oral Bioavailability | 81 | % | [6] |

| Mean Plasma Half-life (single 100 mg dose) | 24 | h | [6] |

| Mean Oral Clearance (single 100 mg dose) | 11 | L/h | [6] |

| Mean Oral Clearance (steady state) | 18 | L/h | [6] |

| Median Tmax (single dose) | 1.09 - 2.00 | h | [7] |

| Volume of Distribution (steady state) | 305 | L | [6] |

Clinical Efficacy (CROWN Study - 5-Year Follow-up)[8][9]

| Endpoint | Lorlatinib (n=149) | Crizotinib (n=147) | Hazard Ratio (95% CI) |

| Median Progression-Free Survival | Not Reached | 9.1 months | 0.19 (0.13 - 0.27) |

| 5-Year Progression-Free Survival Rate | 60% | 8% | - |

| Objective Response Rate | 81% | 63% | - |

| Median Time to Intracranial Progression | Not Reached | 16.4 months | 0.06 (0.03 - 0.12) |

Experimental Protocols

Workflow for Evaluating Lorlatinib Efficacy and Resistance

Caption: Experimental workflow for the evaluation of lorlatinib.

Key Biological Assays (Summary of Published Methods)

ALK/ROS1 Kinase Inhibition Assay (Biochemical)

-

Principle: Measures the ability of lorlatinib to inhibit the phosphorylation of a substrate by the recombinant ALK or ROS1 kinase domain.

-

General Protocol:

-

Recombinant human wild-type or mutant ALK/ROS1 kinase domain is incubated with a specific peptide substrate and ATP in a reaction buffer.

-

Lorlatinib at various concentrations is added to the reaction mixture.

-

The reaction is allowed to proceed at a controlled temperature for a specific time.

-

The extent of substrate phosphorylation is quantified, typically using methods like radiometric assays (³³P-ATP), fluorescence polarization, or luminescence-based ATP detection (e.g., ADP-Glo™ Kinase Assay).

-

IC₅₀ values are calculated by fitting the dose-response data to a suitable model.

-

Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®) [2][8][9][10][11]

-

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

-

General Protocol:

-

ALK- or ROS1-driven cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of lorlatinib or vehicle control.

-

Plates are incubated for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.

-

The plate and its contents are equilibrated to room temperature.

-

A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium is added to each well.

-

The plate is mixed on an orbital shaker to induce cell lysis.

-

After a short incubation at room temperature to stabilize the luminescent signal, the luminescence is read using a plate reader.

-

The signal is proportional to the number of viable cells, and IC₅₀ values can be determined.

-

In Vivo Tumor Xenograft Studies [12][13]

-

Principle: To evaluate the anti-tumor efficacy of lorlatinib in a living organism.

-

General Protocol:

-

Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with human cancer cells harboring ALK or ROS1 rearrangements.

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

Lorlatinib is administered orally at various doses and schedules. The control group receives a vehicle.

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, tumors may be excised for further analysis (e.g., Western blotting, immunohistochemistry) to assess target engagement and downstream signaling.

-

The efficacy of lorlatinib is determined by its ability to inhibit tumor growth compared to the control group.

-

Mechanisms of Resistance

Despite the broad activity of lorlatinib, acquired resistance can still emerge. The mechanisms of resistance are diverse and can be broadly categorized as on-target (ALK-dependent) or off-target (ALK-independent).

-

On-Target Resistance: This primarily involves the acquisition of new mutations in the ALK kinase domain. While lorlatinib is effective against many single mutations, compound mutations (two or more mutations in the same ALK allele) can confer resistance. Examples of lorlatinib-resistant compound mutations include G1202R/L1196M and I1171N/L1198F.[3]

-

Off-Target Resistance: This involves the activation of bypass signaling pathways that allow cancer cells to survive and proliferate despite the inhibition of ALK. Examples include the amplification of other receptor tyrosine kinases like MET or the activation of downstream signaling nodes such as the MAPK or PI3K/AKT pathways.

Conclusion

This compound (lorlatinib) is a testament to the power of rational drug design in overcoming clinical challenges in oncology. Its unique macrocyclic structure confers potent, broad-spectrum activity against ALK and ROS1, including clinically relevant resistance mutations, and excellent CNS penetration. The robust preclinical and clinical data, particularly the long-term outcomes from the CROWN study, have established lorlatinib as a standard-of-care for the first-line treatment of ALK-positive NSCLC. Ongoing research continues to explore its full potential and to develop strategies to overcome emerging resistance mechanisms.

References

- 1. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]

- 2. ch.promega.com [ch.promega.com]

- 3. Dissecting the role of ALK double mutations in drug resistance to lorlatinib with in-depth theoretical modeling and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ALK Resistance Mutations and Efficacy of Lorlatinib in Advanced Anaplastic Lymphoma Kinase-Positive Non-Small-Cell Lung Cancer. [themednet.org]

- 5. Pharmacokinetic Study and Tissue Distribution of Lorlatinib in Mouse Serum and Tissue Samples by Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lorlatinib vs crizotinib in treatment-naïve patients with advanced <em>ALK</em>+ non-small cell lung cancer: 5-year progression-free survival and safety from the CROWN study. - ASCO [asco.org]

- 7. ALK Resistance Mutations and Efficacy of Lorlatinib in Advanced Anaplastic Lymphoma Kinase-Positive Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. OUH - Protocols [ous-research.no]

- 9. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]

- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

- 11. promegaconnections.com [promegaconnections.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

PF-06465469: An In-Depth Technical Guide on Preclinical Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06465469 is a potent, covalent inhibitor of Interleukin-2 inducible T-cell kinase (ITK) and Bruton's tyrosine kinase (BTK), two key enzymes in the signaling pathways of immune cells. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of this compound based on available in vitro data. Due to a lack of published in vivo studies in animal models, this document focuses on the in vitro characterization of the compound, including its inhibitory activity, cellular effects, and the methodologies used in these assessments. Detailed signaling pathways for ITK and BTK are also presented to provide context for the compound's mechanism of action.

Introduction

This compound is a small molecule inhibitor that covalently binds to its target kinases, leading to irreversible inhibition.[1] Its dual activity against ITK and BTK makes it a subject of interest for research in immunology and oncology, particularly in the context of T-cell and B-cell mediated disorders. ITK is a crucial component of the T-cell receptor (TCR) signaling cascade, while BTK is essential for B-cell receptor (BCR) signaling. Dysregulation of these pathways is implicated in various autoimmune diseases and hematological malignancies.

Pharmacodynamics

The pharmacodynamic properties of this compound have been characterized through a series of in vitro assays to determine its potency and mechanism of action at the molecular and cellular levels.

Enzymatic and Cellular Activity

This compound demonstrates potent inhibitory activity against both ITK and BTK. The compound's inhibitory concentrations (IC50) have been determined in various assays, as summarized in the table below.

| Target/Assay | IC50 Value | Reference |

| Interleukin-2 inducible T-cell kinase (ITK) | 2 nM | [1] |

| Bruton's tyrosine kinase (BTK) | 2 nM | [1] |

| Anti-CD3 induced PLCγ phosphorylation in Jurkat cells | 31 nM | [1] |

| IL-2 production in anti-CD3 stimulated human whole blood | 48 nM | [1] |

Cellular Effects

Studies in cell lines have demonstrated the functional consequences of ITK and BTK inhibition by this compound.

-

Inhibition of Downstream Signaling: this compound has been shown to inhibit the phosphorylation of downstream signaling molecules. Specifically, it inhibits the phosphorylation of MEK1/2 and AKT.[1]

-

Inhibition of Cell Migration: The compound has been observed to inhibit the migration of Jurkat cells in response to the chemokine CXCL12.[2]

-

Modulation of Immune Checkpoint Molecules: In co-culture experiments with CAR-T cells and MEC1 cells, this compound (at 1 µM) significantly decreased the expression of CD69, PD-1, and LAG-3 on CAR-T cells.[2]

Pharmacokinetics

As of the latest available information, there are no published studies on the pharmacokinetics of this compound in animal models or humans.[1] Therefore, data regarding its absorption, distribution, metabolism, and excretion (ADME) are not available.

Experimental Protocols

This section details the methodologies used to generate the in vitro pharmacodynamic data presented above.

Kinase Inhibition Assays

Objective: To determine the in vitro half-maximal inhibitory concentration (IC50) of this compound against ITK and BTK.

Methodology: A common method for determining kinase inhibition is a biochemical assay that measures the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor.

-

Enzyme and Substrate: Recombinant human ITK or BTK enzyme and a suitable peptide or protein substrate are used.

-

Assay Buffer: A buffer containing ATP at a concentration close to its Michaelis-Menten constant (Km) is used to initiate the enzymatic reaction.

-

Inhibitor: this compound is serially diluted to a range of concentrations.

-

Reaction: The enzyme, substrate, ATP, and inhibitor are incubated together for a defined period.

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using [γ-³²P]ATP), fluorescence polarization, or luminescence (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis: The percentage of inhibition at each concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a four-parameter logistic curve.

Cellular Phosphorylation Assay

Objective: To assess the effect of this compound on the phosphorylation of downstream signaling proteins in a cellular context.

Methodology: Western blotting is a standard technique for this purpose.

-

Cell Culture: Jurkat cells, a human T-lymphocyte cell line, are cultured under standard conditions.

-

Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified time.

-

Stimulation: T-cell receptor signaling is stimulated using an anti-CD3 antibody.

-

Cell Lysis: Cells are lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a method like the Bradford or BCA assay to ensure equal loading.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunodetection: The membrane is incubated with primary antibodies specific for the phosphorylated form of the target protein (e.g., phospho-PLCγ, phospho-MEK1/2, phospho-AKT) and a loading control (e.g., GAPDH or β-actin). Subsequently, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

Visualization and Quantification: The signal is detected using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the loading control.

Whole Blood Assay for IL-2 Production

Objective: To evaluate the inhibitory effect of this compound on cytokine production in a more physiologically relevant ex vivo system.

Methodology:

-

Blood Collection: Fresh human whole blood is collected from healthy donors.

-

Treatment: Aliquots of whole blood are pre-incubated with different concentrations of this compound.

-

Stimulation: T-cell activation is induced by adding an anti-CD3 antibody.

-

Incubation: The blood is incubated for a period (e.g., 24 hours) to allow for cytokine production.

-

Plasma Separation: Plasma is separated from the blood cells by centrifugation.

-

Cytokine Measurement: The concentration of IL-2 in the plasma is measured using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The IC50 value is calculated based on the dose-dependent inhibition of IL-2 production.

Signaling Pathways

To visualize the mechanism of action of this compound, the following diagrams illustrate the ITK and BTK signaling pathways.

Figure 1: Simplified ITK signaling pathway downstream of the T-cell receptor (TCR).

Figure 2: Simplified BTK signaling pathway downstream of the B-cell receptor (BCR).

Conclusion

This compound is a potent dual inhibitor of ITK and BTK with low nanomolar efficacy in in vitro enzymatic and cellular assays. It effectively blocks downstream signaling pathways, leading to the inhibition of T-cell activation and migration. While the preclinical pharmacodynamic profile is well-defined in vitro, the lack of in vivo pharmacokinetic and efficacy data represents a significant gap in the overall understanding of this compound. Further studies are required to elucidate its in vivo properties and to assess its therapeutic potential. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development.

References

In Vitro Characterization of PF-06465469: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06465469 is a potent, covalent inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK), a critical component of T-cell receptor (TCR) signaling.[1][2] This document provides a comprehensive in vitro characterization of this compound, summarizing its biochemical and cellular activities. Detailed experimental protocols for key assays are provided, along with a discussion of its effects on downstream signaling pathways and potential resistance mechanisms. This guide is intended to serve as a valuable resource for researchers and drug development professionals working with this and similar targeted covalent inhibitors.

Biochemical and Cellular Activity

This compound demonstrates potent inhibitory activity against its primary target, ITK, as well as Bruton's tyrosine kinase (BTK), another member of the Tec family of kinases.[1] Its covalent mechanism of action leads to sustained target inhibition. The in vitro activity of this compound has been characterized in various biochemical and cellular assays, the results of which are summarized below.

Table 1: Biochemical and Cellular Activity of this compound

| Target/Assay | IC50 (nM) | Cell Line/System | Reference |

| ITK (enzymatic) | 2 | Recombinant enzyme | [1][2] |

| BTK (enzymatic) | 2 | Recombinant enzyme | [1] |

| PLCγ Phosphorylation | 31 | Jurkat cells | [1] |

| IL-2 Production | 48 | Human whole blood | [1] |

Mechanism of Action and Signaling Pathway

This compound is a covalent inhibitor that targets a cysteine residue in the active site of ITK and BTK.[1] This irreversible binding leads to the inhibition of the kinase's catalytic activity. In the context of T-cell signaling, ITK plays a crucial role downstream of the T-cell receptor (TCR). Upon TCR activation, ITK is activated and subsequently phosphorylates and activates Phospholipase C gamma 1 (PLCγ1). Activated PLCγ1 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). These second messengers, in turn, activate downstream signaling cascades, including the MEK/ERK and AKT pathways, leading to T-cell activation, proliferation, and cytokine production. By inhibiting ITK, this compound effectively blocks this signaling cascade.

One study has shown that this compound inhibits the phosphorylation of MEK1/2 and AKT, consistent with its mechanism of action of targeting upstream signaling components.[3]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize this compound.

ITK/BTK Enzymatic Assay

This protocol describes a method to determine the in vitro potency of this compound against purified ITK and BTK enzymes.

Materials:

-

Recombinant human ITK or BTK enzyme

-

This compound

-

ATP

-

Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well white plates

Procedure:

-

Prepare a serial dilution of this compound in kinase buffer.

-

Add 2.5 µL of the compound dilutions or vehicle control to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the ITK or BTK enzyme to each well.

-

Incubate for 30 minutes at room temperature to allow for covalent bond formation.

-

Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the kinase substrate. The final ATP concentration should be at or near the Km for the respective enzyme.

-

Incubate the reaction for 60 minutes at room temperature.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Plot the percent inhibition versus the log concentration of this compound and determine the IC50 value using a non-linear regression curve fit.

Cellular PLCγ Phosphorylation Assay

This protocol describes a method to measure the inhibition of PLCγ phosphorylation in Jurkat cells.

Materials:

-

Jurkat T-cells

-

This compound

-

Anti-CD3 antibody (OKT3)

-

RPMI-1640 medium with 10% FBS

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-phospho-PLCγ1 (Tyr783), anti-PLCγ1, and HRP-conjugated secondary antibody

-

Western blot reagents and equipment

Procedure:

-

Culture Jurkat cells in RPMI-1640 supplemented with 10% FBS.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

-

Stimulate the cells with anti-CD3 antibody (e.g., 10 µg/mL) for 5-10 minutes at 37°C.

-

Immediately lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with the primary antibody against phospho-PLCγ1.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe for total PLCγ1 as a loading control.

-

Quantify the band intensities and calculate the percent inhibition of PLCγ phosphorylation at each concentration of this compound to determine the IC50.

IL-2 Production Assay in Human Whole Blood

This protocol outlines a method to assess the effect of this compound on IL-2 production in stimulated human whole blood.

Materials:

-

Freshly drawn human whole blood from healthy donors

-

This compound

-

Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 beads

-

RPMI-1640 medium

-

Human IL-2 ELISA kit

-

96-well culture plates

Procedure:

-

Dilute the whole blood 1:1 with RPMI-1640 medium.

-

Add the diluted blood to the wells of a 96-well plate.

-

Add serial dilutions of this compound or vehicle to the wells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.

-

Stimulate the blood with PHA (e.g., 5 µg/mL) or anti-CD3/anti-CD28 beads.

-

Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Centrifuge the plate to pellet the blood cells and collect the plasma supernatant.

-

Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of IL-2 production at each concentration of this compound and determine the IC50.

Western Blot for MEK and AKT Phosphorylation

This protocol details a method to evaluate the impact of this compound on the phosphorylation of MEK1/2 and AKT.[4][5][6]

Materials:

-

T-cell line (e.g., Jurkat)

-

This compound

-

Stimulant (e.g., anti-CD3/CD28 antibodies or PMA/Ionomycin)

-

Lysis buffer

-

Antibodies: anti-phospho-MEK1/2 (Ser217/221), anti-MEK1/2, anti-phospho-AKT (Ser473), anti-AKT, and HRP-conjugated secondary antibodies

-

Western blot reagents and equipment

Procedure:

-

Culture Jurkat cells and pre-treat with this compound as described in the PLCγ phosphorylation assay.

-

Stimulate the cells as required to induce MEK and AKT phosphorylation.

-

Lyse the cells and perform western blotting as previously described.

-

Probe the membranes with antibodies against the phosphorylated and total forms of MEK1/2 and AKT.

-

Analyze the results to determine the effect of this compound on the phosphorylation status of these downstream kinases.

Potential Resistance Mechanisms

While specific resistance mutations for this compound have not been reported in the literature, data from other covalent BTK inhibitors can provide insights into potential mechanisms of acquired resistance.

On-Target Mutations:

-

Cysteine to Serine Mutation (C481S): In BTK, the most common resistance mutation for covalent inhibitors is the conversion of the cysteine at position 481 to a serine.[7][8] This mutation prevents the covalent binding of the inhibitor, leading to a loss of potency. A similar mutation in the targeted cysteine of ITK could potentially confer resistance to this compound.

-

Other Kinase Domain Mutations: Other mutations within the kinase domain of BTK have been identified that confer resistance to both covalent and non-covalent inhibitors.[7][9][10] These mutations can alter the conformation of the ATP-binding pocket, reducing the affinity of the inhibitor.

Downstream Mutations:

-

PLCγ2 Mutations: Activating mutations in PLCγ2, a direct substrate of BTK, can lead to ligand-independent signaling, bypassing the need for BTK activity and thus conferring resistance to BTK inhibitors.[7][11] Similar mutations in PLCγ1 could potentially mediate resistance to ITK inhibitors.

Experimental Approach to Identify Resistance Mutations:

Conclusion

This compound is a potent and selective covalent inhibitor of ITK and BTK with clear in vitro activity in both biochemical and cellular assays. Its mechanism of action involves the disruption of the TCR signaling pathway, leading to the inhibition of downstream signaling events and T-cell activation. While the potential for acquired resistance through on-target or downstream mutations exists, further studies are needed to fully characterize the resistance profile of this compound. The information and protocols provided in this technical guide offer a solid foundation for researchers and drug developers working to further understand and utilize this promising therapeutic agent.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. AKT phosphorylation as a predictive biomarker for PI3K/mTOR dual inhibition-induced proteolytic cleavage of mTOR companion proteins in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. esmo.org [esmo.org]

- 8. youtube.com [youtube.com]

- 9. Acquired BTK mutations associated with resistance to noncovalent BTK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Resistance Mutations to BTK Inhibitors Originate From the NF-κB but Not From the PI3K-RAS-MAPK Arm of the B Cell Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PF-06465469 in T-Cell Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06465469 is a potent and irreversible covalent inhibitor of Interleukin-2 inducible T-cell kinase (ITK), a critical enzyme in the T-cell receptor (TCR) signaling cascade. By targeting ITK, this compound effectively modulates downstream signaling events, leading to the suppression of T-cell activation and effector functions. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on TCR signaling pathways. We present key quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the fields of immunology, oncology, and inflammation.

Introduction to T-Cell Receptor Signaling and the Role of ITK

T-cell activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with peptide-MHC complexes on antigen-presenting cells. This interaction triggers a complex intracellular signaling cascade that ultimately leads to T-cell proliferation, differentiation, and the execution of effector functions. A key mediator in this pathway is Interleukin-2 inducible T-cell kinase (ITK), a member of the Tec family of non-receptor tyrosine kinases.

Upon TCR stimulation, ITK is recruited to the cell membrane and activated. Activated ITK then phosphorylates and activates phospholipase C-gamma 1 (PLC-γ1). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events culminate in the activation of transcription factors, such as NFAT, AP-1, and NF-κB, which drive the expression of genes essential for T-cell activation, including the production of cytokines like Interleukin-2 (IL-2). Given its pivotal role, ITK represents a key therapeutic target for modulating T-cell mediated immune responses.

This compound: A Covalent Inhibitor of ITK

This compound is a small molecule inhibitor that covalently binds to a cysteine residue (Cys442) in the ATP-binding site of ITK. This irreversible binding leads to the sustained inactivation of the kinase. In addition to its potent activity against ITK, this compound also demonstrates inhibitory effects on Bruton's tyrosine kinase (BTK), another member of the Tec kinase family primarily expressed in B-cells.

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound has been characterized in various biochemical and cell-based assays. The following tables summarize the key quantitative data.

| Target | Assay Type | IC50 (nM) | Reference |

| ITK | Biochemical Kinase Assay | 2 | [1] |

| BTK | Biochemical Kinase Assay | 2 | [1] |

Table 1: Biochemical Inhibitory Activity of this compound

| Assay | Cell Type | Endpoint | IC50 (nM) | Reference |

| PLC-γ Phosphorylation | Jurkat T-cells | Inhibition of anti-CD3 induced phosphorylation | 31 | [1] |

| IL-2 Production | Human Whole Blood | Inhibition of anti-CD3 stimulated IL-2 release | 48 | [1] |

Table 2: Cellular Inhibitory Activity of this compound

Signaling Pathways and Experimental Workflows

T-Cell Receptor Signaling Pathway and the Point of Intervention for this compound

The following diagram illustrates the canonical T-cell receptor signaling pathway, highlighting the central role of ITK and the inhibitory action of this compound.

References

An In-depth Technical Guide to the Inhibition of Bruton's Tyrosine Kinase by PF-06465469

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06465469 is a potent, covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor signaling. This document provides a comprehensive technical overview of the inhibition of BTK by this compound, including its mechanism of action, inhibitory potency, and effects on downstream cellular signaling. Detailed experimental methodologies for key assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows to support further research and development in this area.

Introduction to this compound and Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in the development, differentiation, and signaling of B-lymphocytes. As a key component of the B-cell receptor (BCR) signaling pathway, BTK is a well-established therapeutic target for a range of B-cell malignancies and autoimmune diseases.

This compound is a small molecule inhibitor that also targets Interleukin-2 Inducible T-cell Kinase (ITK).[1][2] It functions as a covalent inhibitor, forming an irreversible bond with its target kinase.[1][2]

Quantitative Data on the Inhibitory Activity of this compound

The inhibitory potency of this compound has been characterized through both biochemical and cellular assays.

| Assay Type | Target/Process | Cell Line/System | IC50 (nM) | Reference |

| Biochemical Assay | BTK (Bruton's tyrosine kinase) | Purified Enzyme | 2 | [3] |

| Biochemical Assay | ITK (Interleukin-2 Inducible T-cell Kinase) | Purified Enzyme | 2 | [3] |

| Cellular Assay | PLCγ Phosphorylation | Jurkat Cells | 31 | [2] |

| Cellular Assay | IL-2 Production | Human Whole Blood | 48 | [2] |

Mechanism of Covalent Inhibition

This compound acts as a covalent inhibitor of BTK. This mechanism involves the formation of an irreversible covalent bond between the inhibitor and a specific cysteine residue (Cys481) within the ATP-binding site of the BTK enzyme. This covalent modification permanently inactivates the kinase, preventing it from binding to ATP and phosphorylating its downstream substrates.

BTK Signaling Pathway and Inhibition by this compound

The B-cell receptor (BCR) signaling pathway is initiated upon antigen binding, leading to a cascade of intracellular events mediated by a series of kinases. BTK plays a pivotal role in this pathway by phosphorylating and activating downstream targets, most notably phospholipase C gamma 2 (PLCγ2). Activated PLCγ2 then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which act as second messengers to further propagate the signal. This signaling cascade ultimately results in the activation of transcription factors that regulate B-cell proliferation, survival, and differentiation.

By covalently binding to BTK and inhibiting its kinase activity, this compound effectively blocks this entire downstream signaling cascade.

Figure 1. Simplified BTK signaling pathway and the point of inhibition by this compound.

Experimental Protocols

BTK Kinase Assay (Generic Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against BTK using a luminescence-based assay that measures ADP production.

Materials:

-

Recombinant BTK enzyme

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 μM DTT)[4]

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

This compound (or other test inhibitor)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

96-well or 384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a multi-well plate, add the kinase buffer, recombinant BTK enzyme, and the substrate.

-

Add the serially diluted this compound or vehicle control to the appropriate wells.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Figure 2. General workflow for a BTK kinase inhibition assay.

PLCγ Phosphorylation Assay in Jurkat Cells (Generic Protocol)

This protocol describes a general method to assess the effect of this compound on the phosphorylation of PLCγ in Jurkat cells following T-cell receptor (TCR) stimulation.

Materials:

-

Jurkat T-cells

-

RPMI-1640 medium supplemented with 10% FBS

-

Anti-CD3 antibody (e.g., OKT3)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-PLCγ and anti-total-PLCγ

-

Secondary antibody (HRP-conjugated)

-

Western blotting equipment and reagents

Procedure:

-

Culture Jurkat cells to the desired density.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with anti-CD3 antibody (e.g., 1-10 µg/mL) for a short period (e.g., 2-5 minutes) at 37°C.[5]

-

Immediately lyse the cells on ice.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with anti-phospho-PLCγ antibody, followed by an HRP-conjugated secondary antibody.

-

Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an anti-total-PLCγ antibody as a loading control.

-

Quantify the band intensities to determine the effect of this compound on PLCγ phosphorylation.

IL-2 Production Assay in Human Whole Blood (Generic Protocol)

This protocol provides a general framework for measuring the inhibitory effect of this compound on IL-2 production in human whole blood stimulated with anti-CD3.

Materials:

-

Freshly drawn human whole blood (heparinized)

-

RPMI-1640 medium

-

Anti-CD3 antibody

-

Anti-CD28 antibody (for co-stimulation)

-

This compound

-

ELISA kit for human IL-2

-

96-well cell culture plates

Procedure:

-

Dilute the whole blood with RPMI-1640 medium (e.g., 1:10 dilution).[2]

-

Add the diluted blood to the wells of a 96-well plate.

-

Add various concentrations of this compound or vehicle control to the wells.

-

Stimulate the blood with anti-CD3 and anti-CD28 antibodies (e.g., 1 µg/mL each).[2]

-

Incubate the plate at 37°C in a 5% CO2 incubator for a specified time (e.g., 24-48 hours).[6]

-

Centrifuge the plate to pellet the blood cells.

-

Collect the plasma supernatant.

-

Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

-

Calculate the IC50 value by plotting the IL-2 concentration against the inhibitor concentration.

Pharmacokinetics and Safety Profile

As of the latest available information, detailed in vivo pharmacokinetic and comprehensive safety data for this compound in humans are not extensively published in the public domain. Preclinical studies are necessary to determine its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its overall safety profile, before it can be considered for clinical development.

Conclusion

This compound is a potent covalent inhibitor of BTK with significant activity in both biochemical and cellular assays. Its mechanism of action, involving the irreversible inactivation of BTK, makes it a valuable tool for studying the role of BTK in B-cell signaling and a potential starting point for the development of therapeutic agents targeting B-cell malignancies and autoimmune disorders. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the properties and potential applications of this compound and other BTK inhibitors. Further studies are required to establish a comprehensive kinase selectivity profile and to evaluate its in vivo efficacy, pharmacokinetics, and safety.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. PF 06465469 | ITK | Tocris Bioscience [tocris.com]

- 4. promega.com [promega.com]

- 5. researchgate.net [researchgate.net]

- 6. Whole blood interleukin‐2 release test to detect and characterize rare circulating gluten‐specific T cell responses in coeliac disease - PMC [pmc.ncbi.nlm.nih.gov]

PF-06465469: A Technical Guide for T-Cell Lymphoma Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peripheral T-cell lymphomas (PTCL) represent a heterogeneous group of non-Hodgkin's lymphomas with generally poor prognoses following standard chemotherapy.[1][2] This has spurred research into novel therapeutic targets within the T-cell receptor (TCR) signaling pathway, a critical cascade for T-cell development, activation, and proliferation.[1] A key enzyme in this pathway is the Interleukin-2-inducible T-cell kinase (ITK), a member of the Tec family of non-receptor tyrosine kinases.[1][2][3] PF-06465469 has emerged as a potent, covalent inhibitor of ITK, demonstrating potential as a therapeutic agent in T-cell malignancies.[1][4][5] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical data in T-cell lymphoma models, and detailed experimental protocols.

Core Mechanism of Action

This compound is a covalent inhibitor that primarily targets Interleukin-2-inducible T-cell kinase (ITK).[1][4][5] ITK is a crucial component of the T-cell receptor (TCR) signaling cascade, which is essential for T-cell activation and differentiation.[1][2][3] In addition to ITK, this compound also demonstrates inhibitory activity against Bruton's tyrosine kinase (BTK), another member of the Tec kinase family primarily expressed in B-cells but also implicated in some T-cell functions.[1][5]

The binding of this compound to ITK leads to the downstream inhibition of several key signaling molecules. Notably, it has been shown to inhibit the phosphorylation of MEK1/2 and AKT.[1][2][3][5] This multi-faceted inhibition disrupts the intricate signaling network that drives T-cell lymphoma proliferation and survival.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various in vitro assays.

Table 1: Inhibitory Activity of this compound

| Target/Assay | IC50 Value | Cell Line/System | Reference |

| ITK (enzymatic assay) | 2 nM | Purified enzyme | [1][4][5] |

| BTK (enzymatic assay) | 2 nM | Purified enzyme | [1][5] |

| Anti-CD3 induced PLCγ phosphorylation | 31 nM | Jurkat cells | [1][5] |

| IL-2 production in human whole blood | 48 nM | Anti-CD3 stimulated human whole blood | [1][5] |

Table 2: In vitro Efficacy of this compound in T-Cell Lines

| Cell Line | IC50 for Survival | Notes | Reference |

| Jurkat | <10 µM | Most sensitive cell line tested | [2] |

| K299 | Modest sensitivity (2.5-fold higher IC50 than Jurkat) | [2] | |

| SUDHL6 (B-cell lymphoma) | <10 µM | Suggests activity against BTK in B-cell lines | [2] |

| Ramos (B-cell lymphoma) | <10 µM | Suggests activity against BTK in B-cell lines | [2] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in T-Cell Lymphoma

The following diagram illustrates the proposed mechanism of action of this compound in disrupting T-cell receptor signaling in lymphoma cells.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Comparison of interleukin-2-inducible kinase (ITK) inhibitors and potential for combination therapies for T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound is a Covalent Inhibitor of ITK | MedChemExpress [medchemexpress.eu]

PF-06465469: A Technical Guide to a Potent Covalent ITK Inhibitor

CAS Number: 1407966-77-1

This technical guide provides an in-depth overview of PF-06465469, a potent and covalent inhibitor of Interleukin-2 inducible T-cell kinase (ITK). The information is tailored for researchers, scientists, and professionals involved in drug development, with a focus on its mechanism of action, key experimental data, and detailed methodologies for its evaluation.

Core Compound Information

This compound is a small molecule inhibitor that has demonstrated significant potential in modulating T-cell signaling pathways. Its fundamental properties are summarized below.

| Property | Value |

| CAS Number | 1407966-77-1 |

| Molecular Formula | C₃₀H₃₃N₇O₂ |

| Molecular Weight | 523.63 g/mol |

| Primary Target | Interleukin-2 inducible T-cell kinase (ITK) |

| Secondary Target(s) | Bruton's tyrosine kinase (BTK) |

| Mechanism of Action | Covalent, irreversible inhibitor |

Quantitative Biological Activity